

In-depth Technical Guide: Physicochemical Properties of 3-Cyclopropylbiphenyl

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Compound of Interest

Compound Name: 3-Cyclopropylbiphenyl

Cat. No.: B15338109

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Introduction

3-Cyclopropylbiphenyl is a derivative of biphenyl, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science due to the versatile biological activities and unique electronic and conformational properties of its members. The introduction of a cyclopropyl group at the 3-position of the biphenyl scaffold can significantly influence its physicochemical characteristics, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, making it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide aims to provide a comprehensive overview of the core physicochemical properties of **3-Cyclopropylbiphenyl**, detailed experimental protocols for their determination, and a logical framework for its synthesis.

Physicochemical Data

A thorough search of available scientific literature and chemical databases indicates that specific experimental data for the physicochemical properties of **3-Cyclopropylbiphenyl** is not extensively reported. However, based on the known properties of the parent biphenyl molecule and the influence of cyclopropyl substituents, the following properties can be predicted.

Property	Predicted Value/Information
Molecular Formula	C ₁₅ H ₁₄
Molecular Weight	194.27 g/mol
Appearance	Expected to be a white to off-white solid or a colorless oil.
Melting Point	Not experimentally determined.
Boiling Point	Not experimentally determined.
Solubility	Expected to be soluble in organic solvents and insoluble in water.
pKa	Not applicable as the molecule does not have an ionizable group.
logP (Octanol-Water Partition Coefficient)	Predicted to be in the range of 4.5 - 5.5.

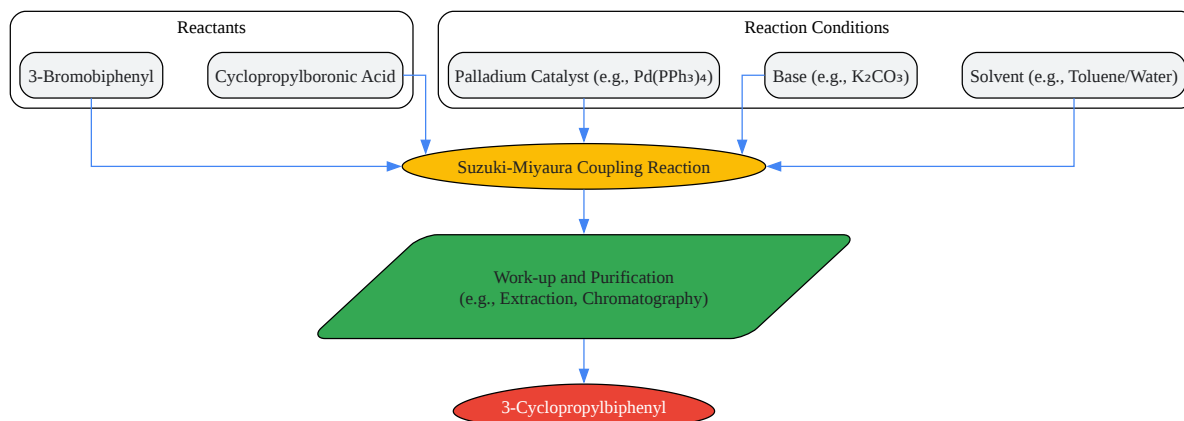
Experimental Protocols

While specific experimental protocols for **3-Cyclopropylbiphenyl** are not available, the following are general and widely accepted methodologies for the synthesis and characterization of similar biphenyl derivatives.

Synthesis of 3-Cyclopropylbiphenyl

A common and effective method for the synthesis of **3-Cyclopropylbiphenyl** is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Workflow for the Synthesis of **3-Cyclopropylbiphenyl**:



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Caption: Synthetic workflow for **3-Cyclopropylbiphenyl** via Suzuki-Miyaura coupling.

Detailed Protocol:

- **Reaction Setup:** To a reaction vessel, add 3-bromobiphenyl (1 equivalent), cyclopropylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure **3-Cyclopropylbiphenyl**.

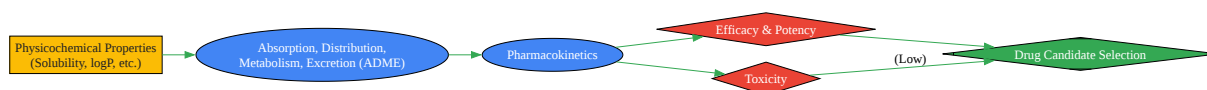
Characterization

The identity and purity of the synthesized **3-Cyclopropylbiphenyl** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the molecular formula.
- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the compound.

Logical Relationships in Drug Discovery

The physicochemical properties of a compound like **3-Cyclopropylbiphenyl** are critical determinants of its potential as a drug candidate. The following diagram illustrates the logical relationship between these properties and the key stages of drug discovery and development.



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Caption: Interplay of physicochemical properties in the drug discovery cascade.

This diagram highlights how fundamental properties like solubility and lipophilicity (logP) directly influence the ADME profile of a compound. The ADME properties, in turn, dictate the pharmacokinetic behavior, which is a crucial factor for determining the efficacy and potential toxicity of a drug candidate, ultimately leading to its selection or rejection for further development. The introduction of the cyclopropyl group in **3-Cyclopropylbiphenyl** is a strategic modification aimed at optimizing these physicochemical parameters for improved drug-like properties.

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